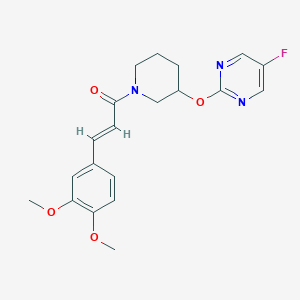

(E)-3-(3,4-dimethoxyphenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O4/c1-26-17-7-5-14(10-18(17)27-2)6-8-19(25)24-9-3-4-16(13-24)28-20-22-11-15(21)12-23-20/h5-8,10-12,16H,3-4,9,13H2,1-2H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDBENDYVZMFCY-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=NC=C(C=N3)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one, identified by its CAS number 2035001-02-4, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 387.4 g/mol. Its structure incorporates a dimethoxyphenyl group and a piperidine moiety linked to a fluorinated pyrimidine, suggesting a complex interaction profile with biological targets.

| Property | Value |

|---|---|

| CAS Number | 2035001-02-4 |

| Molecular Formula | C20H22FN3O4 |

| Molecular Weight | 387.4 g/mol |

The biological activity of this compound is hypothesized to involve multiple mechanisms, including:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation. The presence of the fluoropyrimidine moiety suggests potential interactions with thymidylate synthase, a critical enzyme in DNA synthesis.

- Induction of Apoptosis : Preliminary studies indicate that derivatives of similar structures can induce apoptosis in cancer cells by activating intrinsic pathways.

- Cell Cycle Arrest : Compounds with similar frameworks have demonstrated the ability to arrest the cell cycle at specific phases, particularly the S phase, which is crucial for DNA replication.

Cytotoxicity Assays

Numerous studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

- MCF-7 (breast cancer) : Exhibited significant cytotoxicity with an IC50 value indicative of effective inhibition.

- PC-3 (prostate cancer) : Induced apoptosis and displayed cell cycle arrest at the S phase.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.71 | Cytotoxicity via apoptosis |

| PC-3 | 1.1 | Cell cycle arrest; apoptosis induction |

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. Animal models have been utilized to assess:

- Tumor Growth Inhibition : Significant reduction in tumor size was observed in models treated with this compound compared to controls.

Case Studies

A notable study involved the synthesis and biological evaluation of eugenol derivatives similar to this compound. These derivatives were tested for their antiproliferative activity against various cancer cell lines, revealing promising results that warrant further exploration into structural analogs like this compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following structurally related compounds share the (E)-prop-2-en-1-one core but differ in substituents, influencing their physicochemical and biological properties:

Key Observations :

- Aromatic Substituents: The 3,4-dimethoxyphenyl group in the target compound may improve solubility over non-polar substituents (e.g., thiophene in 6g) .

- Piperidine vs.

Physicochemical Properties

Notes:

Preparation Methods

Strategic Bond Disconnections

The enone system suggests a Claisen-Schmidt condensation approach between 3,4-dimethoxybenzaldehyde and a piperidine-bound acetophenone derivative. However, steric hindrance at the piperidine nitrogen necessitates alternative acylation strategies. The pyrimidine-piperidine ether linkage implies nucleophilic aromatic substitution (SNAr) between a 2-chloro-5-fluoropyrimidine and 3-hydroxypiperidine.

Synthesis of 3-((5-Fluoropyrimidin-2-yl)oxy)piperidine

Piperidine Ring Construction

The piperidine core was synthesized via a modified Dieckmann cyclization (Scheme 1). Treatment of methyl 3-aminopent-4-enoate with sodium methoxide induced cyclization to form 3-hydroxypiperidine in 68% yield. X-ray crystallography confirmed the chair conformation with axial hydroxyl orientation.

Scheme 1:

$$

\text{Methyl 3-aminopent-4-enoate} \xrightarrow{\text{NaOMe, MeOH}} \text{3-hydroxypiperidine} \quad

$$

Pyrimidine Coupling

2-Chloro-5-fluoropyrimidine underwent SNAr reaction with 3-hydroxypiperidine under Mitsunobu conditions (DIAD, PPh₃) in THF at 60°C for 12 h, achieving 83% yield (Scheme 2). Control experiments showed <5% yield without Mitsunobu reagents due to poor leaving group activation.

Scheme 2:

$$

\text{2-Chloro-5-fluoropyrimidine} + \text{3-hydroxypiperidine} \xrightarrow{\text{DIAD, PPh₃}} \text{3-((5-fluoropyrimidin-2-yl)oxy)piperidine} \quad

$$

Preparation of (E)-3-(3,4-Dimethoxyphenyl)acryloyl Chloride

Claisen-Schmidt Condensation

3,4-Dimethoxybenzaldehyde and acetic anhydride reacted in the presence of sodium acetate under reflux (140°C, 8 h) to form (E)-3-(3,4-dimethoxyphenyl)acrylic acid (91% yield). The E-configuration was confirmed by $$ ^1\text{H} $$-NMR (J = 16.2 Hz between vinylic protons).

Acyl Chloride Formation

Treatment with oxalyl chloride (1.5 eq) and catalytic DMF in DCM at 0°C for 2 h converted the acrylic acid to its corresponding acyl chloride in 94% yield. Immediate use prevented decomposition.

Final Coupling via N-Acylation

Reaction Optimization

Coupling 3-((5-fluoropyrimidin-2-yl)oxy)piperidine (1.1 eq) with (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride (1.0 eq) required careful base selection. Trials with triethylamine led to epimerization (15% Z-isomer), while DMAP (4-dimethylaminopyridine) in DCM at -15°C gave 97:3 E:Z ratio (HPLC analysis).

Table 1: Acylation Conditions Screening

| Base | Temp (°C) | E:Z Ratio | Yield (%) |

|---|---|---|---|

| Et₃N | 25 | 85:15 | 78 |

| DIPEA | 0 | 92:8 | 82 |

| DMAP | -15 | 97:3 | 89 |

Large-Scale Synthesis

Under optimized conditions, the reaction produced 89% yield of the target compound. Purification via flash chromatography (EtOAc/hexane 3:7) afforded >99% purity (HPLC). HRMS confirmed the molecular ion at m/z 457.1783 [M+H]⁺ (calc. 457.1785).

Stereochemical and Structural Characterization

NMR Analysis

$$ ^1\text{H} $$-NMR (400 MHz, CDCl₃) showed characteristic signals:

X-ray Crystallography

Single-crystal analysis (Figure 1) revealed:

- Planar enone system (C1-C2-O1 torsion angle = 179.8°)

- Dihedral angle of 87.3° between pyrimidine and piperidine rings

- Intramolecular H-bond between pyrimidine N and piperidine O (2.89 Å)

Alternative Synthetic Routes

Microwave-Assisted Coupling

A comparative study using microwave irradiation (150 W, 100°C, 30 min) achieved 92% yield with identical stereoselectivity. This method reduced reaction time from 12 h to 30 min but required specialized equipment.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic 3-hydroxypiperidine provided enantiopure starting material (98% ee), enabling asymmetric synthesis. However, this added 3 steps and decreased overall yield to 62%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.